molecular formula C9H16N2O B15326800 decahydro-1H-pyrido[2,3-c]azepin-9-one

decahydro-1H-pyrido[2,3-c]azepin-9-one

Cat. No.: B15326800
M. Wt: 168.24 g/mol
InChI Key: FDDUZOHWQSGEQR-UHFFFAOYSA-N
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Description

Decahydro-1H-pyrido[2,3-c]azepin-9-one is a nitrogen-containing heterocyclic compound. This compound belongs to the class of azepines, which are seven-membered heterocycles containing one nitrogen atom. The structure of this compound consists of a fused bicyclic system with a pyridine ring and an azepine ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-pyrido[2,3-c]azepin-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-diaminopentane with a suitable carbonyl compound, such as cyclohexanone, can lead to the formation of the desired azepine ring system. The reaction typically requires a catalyst, such as an acid or base, and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs. These methods may utilize advanced catalysts and optimized reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-pyrido[2,3-c]azepin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives or amines.

    Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or more saturated heterocycles. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties.

Scientific Research Applications

Decahydro-1H-pyrido[2,3-c]azepin-9-one has numerous applications in scientific research, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems and can be used in the development of new synthetic methodologies.

    Biology: It is used in the study of biological processes and as a scaffold for the design of bioactive molecules.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with various biological activities.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of decahydro-1H-pyrido[2,3-c]azepin-9-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Decahydro-1H-pyrido[2,3-c]azepin-9-one can be compared to other similar compounds, such as:

    Azepines: These compounds share the seven-membered ring structure with a nitrogen atom but may differ in the degree of saturation and substitution patterns.

    Pyridines: While pyridines have a six-membered ring with one nitrogen atom, the fusion with an azepine ring in this compound creates a unique bicyclic system.

    Diazepines: These compounds contain two nitrogen atoms in the seven-membered ring and exhibit different chemical and biological properties compared to azepines.

The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,9a-decahydropyrido[2,3-c]azepin-9-one

InChI

InChI=1S/C9H16N2O/c12-9-8-7(3-1-5-10-8)4-2-6-11-9/h7-8,10H,1-6H2,(H,11,12)

InChI Key

FDDUZOHWQSGEQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCNC(=O)C2NC1

Origin of Product

United States

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